1-(2-Fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Description
This compound is a urea derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with two fluorophenyl groups. The urea linker connects a 2-fluorophenyl moiety to a triazolopyridazine-ethyloxy chain, which is further substituted with a 3-fluorophenyl group. Its molecular formula is C₁₉H₁₄F₂N₆O₂ (calculated based on structural analysis), with an average molecular weight of 396.35 g/mol.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6O2/c21-14-5-3-4-13(12-14)19-26-25-17-8-9-18(27-28(17)19)30-11-10-23-20(29)24-16-7-2-1-6-15(16)22/h1-9,12H,10-11H2,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFABGRVDWFGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea represents a novel addition to the class of triazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound by reviewing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazolo-pyridazine core linked to a fluorophenyl group and an ether functional group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies on related triazole compounds have shown Minimum Inhibitory Concentrations (MIC) in the range of 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . It is hypothesized that the presence of the triazole moiety enhances interaction with microbial enzymes, leading to increased efficacy.
Anticancer Potential
The anticancer activity of triazole derivatives has been well-documented. A study focusing on similar compounds revealed that they could inhibit key enzymes involved in cancer cell proliferation, such as MET kinase . The structural features of This compound may allow it to act as a selective inhibitor of cancer cell growth.
Enzyme Inhibition
Triazole derivatives are known for their ability to inhibit various enzymes. The compound has potential as an inhibitor for several targets including aromatase and carbonic anhydrase . This broad spectrum of enzyme inhibition suggests that it could be useful in treating conditions ranging from cancer to metabolic disorders.
The biological activity of This compound is likely mediated through multiple mechanisms:
- Enzyme Interaction : The triazole ring can form hydrogen bonds with active sites in various enzymes, enhancing binding affinity and specificity .
- Cellular Uptake : The fluorinated phenyl groups may improve lipophilicity, facilitating better cellular uptake and distribution within tissues.
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activities, which could contribute to their overall therapeutic effects.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives:
- Antibacterial Study : A series of triazole compounds were screened against drug-resistant bacterial strains. Results showed that certain derivatives had up to 16 times higher activity than standard antibiotics like ampicillin .
- Antitumor Activity : In vitro studies demonstrated that triazolo-pyridazine compounds effectively inhibited tumor cell lines with IC50 values comparable to established chemotherapeutics .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a common feature in neuropharmacological and anticancer agents. Key structural variations among analogs include:
Key Observations :
- The target compound’s dual fluorophenyl substitution distinguishes it from methoxy-rich analogs () and indole-containing derivatives (). Fluorine atoms enhance metabolic stability and membrane permeability compared to methoxy groups .
- Urea linkers (target compound, ) are less common than sulfonamide or amine linkers () in triazolopyridazine derivatives, suggesting divergent target selectivity.
Pharmacological Activity and Target Selectivity
- Target Compound: Limited direct data are available, but structurally similar urea derivatives (e.g., ) are explored as kinase or bromodomain inhibitors. The fluorophenyl groups may favor interactions with hydrophobic pockets in enzymes or receptors .
- TPA023 : A GABAA receptor agonist selective for α2/α3 subunits, demonstrating anxiolytic effects without sedation. Its tert-butyl group may enhance receptor subtype specificity compared to the target compound’s urea linker .
- AZD5153: A bivalent bromodomain inhibitor targeting BET proteins. Its piperazine and triazole substituents enable dual-domain binding, unlike the target compound’s mono-urea structure .
- Enamine Z4500949681 : Contains a fused indole system, likely targeting serotonin or dopamine receptors due to structural similarity to tryptamine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
